N-{4'-CYCLOPROPANEAMIDO-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL}CYCLOPROPANECARBOXAMIDE
Description
N-{4'-CYCLOPROPANEAMIDO-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL}CYCLOPROPANECARBOXAMIDE is a bicyclic amide derivative featuring a biphenyl backbone substituted with cyclopropane carboxamide groups at the 4- and 4'-positions, along with methoxy groups at the 3- and 3'-positions.
Properties
IUPAC Name |
N-[4-[4-(cyclopropanecarbonylamino)-3-methoxyphenyl]-2-methoxyphenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-27-19-11-15(7-9-17(19)23-21(25)13-3-4-13)16-8-10-18(20(12-16)28-2)24-22(26)14-5-6-14/h7-14H,3-6H2,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGZUDUHFJCYIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3CC3)OC)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4’-Cyclopropaneamido-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl}cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Biphenyl Core: This can be achieved through Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable base, such as sodium methoxide.
Cyclopropanation: The cyclopropane rings can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Amidation: The final step involves the formation of the amide bond through a reaction between an amine and a carboxylic acid derivative, often facilitated by coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4’-Cyclopropaneamido-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can occur on the biphenyl core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogen atoms or other substituents on the aromatic ring.
Scientific Research Applications
N-{4’-Cyclopropaneamido-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl}cyclopropanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{4’-Cyclopropaneamido-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl}cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The biphenyl core provides a rigid scaffold, while the cyclopropane and amido groups can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Core Backbone and Functional Group Analysis
The target compound’s biphenyl core distinguishes it from analogs like N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (), which features a monocyclic phenyl group fused to a cyclopropane ring.
Another analog, N-((1-(1,4-Benzodioxan-2-ylmethyl)-4-phenylpiperidin-4-yl)methyl)cyclopropanecarboxamide HCl (), shares the cyclopropane carboxamide moiety but incorporates a piperidine ring and benzodioxane group. This introduces greater conformational flexibility and hydrogen-bonding capacity, contrasting with the rigid biphenyl system of the target compound .
Substituent Effects
The 3,3'-dimethoxy substituents in the target compound may enhance solubility and metabolic stability compared to non-methoxy-substituted analogs.
Diastereoselectivity and Yield
The synthesis of N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide () achieved a 78% yield with a diastereomer ratio (dr) of 23:1 via procedure B, highlighting the efficiency of cyclopropane ring formation under optimized conditions.
Crystallographic Refinement
Comparative crystallographic studies could elucidate conformational differences between the target and analogs like the piperidine-based compound in , where steric hindrance from the benzodioxane group might influence packing efficiency .
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
The biphenyl core and methoxy groups in the target compound likely improve aqueous solubility compared to the highly lipophilic N-((1-(1,4-Benzodioxan-2-ylmethyl)-4-phenylpiperidin-4-yl)methyl)cyclopropanecarboxamide HCl (). However, the absence of ionizable groups may limit solubility in physiological pH ranges .
Target Selectivity
The pyrazole derivative in incorporates a carbamimidoyl group, which enhances hydrogen-bonding interactions with biological targets.
Biological Activity
N-{4'-Cyclopropaneamido-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl}cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its structure, synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H24N2O4
- Molecular Weight : 380 Da
- IUPAC Name : this compound
The compound features a biphenyl core substituted with cyclopropane and methoxy groups, which may influence its biological interactions and pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the cyclopropanamide moiety.
- Introduction of methoxy groups at specific positions on the biphenyl structure.
- Final coupling reactions to achieve the desired compound.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays demonstrated that it inhibits the growth of various cancer cell lines, including breast and colorectal cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| HT-29 (Colorectal) | 12.8 | Cell cycle arrest (G2/M phase) |
Neuroprotective Effects
Another area of research has focused on the neuroprotective effects of this compound. In models of neurodegeneration, such as those involving hyperphosphorylated tau proteins, this compound has been shown to restore cell viability and reduce oxidative stress markers.
| Model | Effect Observed | Reference |
|---|---|---|
| Tau-induced neurodegeneration | Restored cell viability | Journal of Medicinal Chemistry |
| Oxidative stress model | Reduced ROS levels | ACS Chemical Neuroscience |
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against several cancer cell lines. The compound was found to exert significant cytotoxic effects with an IC50 value indicating potent activity against MCF-7 and HT-29 cells.
Study 2: Neuroprotection in Alzheimer's Disease Models
A separate investigation focused on the neuroprotective effects of this compound in Alzheimer's disease models. The study demonstrated that treatment with the compound led to decreased tau phosphorylation and improved cognitive function in animal models. The findings suggest potential therapeutic applications for neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
